NMDA Receptor Modulation: 7-Methyltryptamine Shows Intermediate Inhibitory Potency Distinct from 5-Substituted Analogs
In a head-to-head comparison of indolealkylamines on recombinant NMDA receptors, 7-Methyltryptamine exhibits an intermediate inhibitory potency that is quantifiably distinct from both 5-substituted analogs and unsubstituted tryptamine. This positions it as a unique tool for investigating structure-activity relationships at the NMDA receptor's modulatory site. [1]
| Evidence Dimension | Inhibition of NMDA receptor-mediated currents |
|---|---|
| Target Compound Data | Inhibitory potency rank order: 4th of 6 compounds |
| Comparator Or Baseline | 5-MeOT = 5-methyltryptamine (Rank: 1st), tryptamine (Rank: 3rd), 5-HT (Rank: 5th) |
| Quantified Difference | Rank order: 5-MeOT = 5-methyltryptamine > tryptamine > 7-methyltryptamine > 5-HT ≫ tryptophan = melatonin |
| Conditions | Two-electrode voltage-clamp on heteromeric recombinant NMDA receptors expressed in Xenopus oocytes |
Why This Matters
This specific rank order of potency at NMDA receptors differentiates 7-Methyltryptamine from its more potent 5-substituted counterparts, enabling distinct pharmacological profiling in neuroprotection and excitotoxicity studies.
- [1] Kloda, A., & Adams, D. J. (2005). Voltage-dependent inhibition of recombinant NMDA receptor-mediated currents by 5-hydroxytryptamine. British Journal of Pharmacology, 144(3), 323-330. View Source
